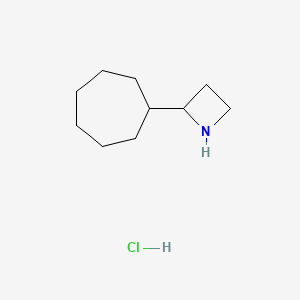

2-Cycloheptylazetidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cycloheptylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-6-9(5-3-1)10-7-8-11-10;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEXDXKHBHVXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2CCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cycloheptylazetidine Hydrochloride and Its Derivatives

Retrosynthetic Analysis of the 2-Cycloheptylazetidine (B13296205) Scaffold

A retrosynthetic analysis of the 2-cycloheptylazetidine scaffold provides a roadmap for its synthesis. The primary disconnection strategy involves breaking the carbon-nitrogen bonds of the azetidine (B1206935) ring. This leads to a linear precursor, typically a γ-amino alcohol or a γ-haloamine. The cycloheptyl group is considered a stable substituent that can be carried through the synthetic sequence.

A plausible retrosynthetic pathway for 2-cycloheptylazetidine begins by disconnecting the N1-C4 bond, which is a common approach in azetidine synthesis. This disconnection reveals a key precursor: a 1-cycloheptyl-3-aminopropanol derivative. This intermediate contains the necessary carbon skeleton and functional groups—an amine and a hydroxyl group in a 1,3-relationship—poised for cyclization. Further disconnection of the C2-cycloheptyl bond would lead back to simpler starting materials, but it is often more efficient to introduce the cycloheptyl group early in the synthesis. The final step in the synthesis would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Precursor Design and Synthesis Strategies

The successful synthesis of 2-cycloheptylazetidine hydrochloride hinges on the efficient preparation of key precursors. This involves the synthesis of a cycloheptyl-containing synthon and the elaboration of a suitable amine precursor ready for cyclization.

A crucial building block for the synthesis is a reactive cycloheptyl synthon, such as cycloheptanecarboxaldehyde. This aldehyde can be prepared from commercially available cycloheptanecarboxylic acid. lookchem.comchemicalbook.com The carboxylic acid can be reduced to the corresponding alcohol, cycloheptylmethanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent mild oxidation of the primary alcohol, for instance with pyridinium (B92312) chlorochromate (PCC), would yield the desired cycloheptanecarboxaldehyde.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| Reduction | Cycloheptanecarboxylic acid | 1. LiAlH₄, THF, 0 °C to reflux2. H₂O, NaOH(aq) | Cycloheptylmethanol | 85-95 |

| Oxidation | Cycloheptylmethanol | PCC, CH₂Cl₂, rt | Cycloheptanecarboxaldehyde | 70-85 |

This is an interactive data table. The values are illustrative and based on typical yields for these types of reactions.

With cycloheptanecarboxaldehyde in hand, the next stage is the construction of the linear aminopropanol (B1366323) precursor. A common and efficient method for this is reductive amination. wikipedia.orgorganicreactions.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the aldehyde with an appropriate amine followed by in-situ reduction of the resulting imine. For the synthesis of the 1-cycloheptyl-3-aminopropanol backbone, a suitable three-carbon amine synthon is required, such as 3-amino-1-propanol.

The reductive amination of cycloheptanecarboxaldehyde with 3-amino-1-propanol can be achieved using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) under weakly acidic conditions. commonorganicchemistry.com This reaction directly furnishes N-(3-hydroxypropyl)cycloheptylmethanamine, the key γ-amino alcohol intermediate.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Typical Yield (%) |

| Cycloheptanecarboxaldehyde | 3-Amino-1-propanol | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | N-(3-hydroxypropyl)cycloheptylmethanamine | 65-80 |

| Cycloheptanecarboxaldehyde | 3-Amino-1-propanol | NaBH₃CN | Methanol (MeOH) | N-(3-hydroxypropyl)cycloheptylmethanamine | 60-75 |

This is an interactive data table. The values are illustrative and based on typical yields for reductive amination reactions.

Azetidine Ring Formation Methodologies

The final key step in the synthesis of the 2-cycloheptylazetidine scaffold is the formation of the four-membered ring from the linear precursor.

Intramolecular cyclization is a widely employed strategy for the synthesis of azetidines. frontiersin.orgnih.gov This approach relies on the reaction of a nucleophilic nitrogen atom with an electrophilic carbon center within the same molecule. For the synthesis of 2-cycloheptylazetidine, the nitrogen atom of the secondary amine in the N-(3-hydroxypropyl)cycloheptylmethanamine precursor attacks a suitably activated γ-carbon.

A common method to facilitate the intramolecular cyclization is through a nucleophilic substitution (SN2) reaction. researchgate.net This requires the conversion of the terminal hydroxyl group of the γ-amino alcohol into a good leaving group. A typical procedure involves a two-step sequence. First, the amino group is protected to prevent side reactions. A suitable protecting group, such as a tosyl (Ts) or a trityl (Tr) group, can be introduced. Subsequently, the hydroxyl group is converted into a leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂) to form a mesylate or a chloride, respectively.

The resulting γ-haloamine or γ-sulfonyloxyamine is then treated with a base to deprotonate the nitrogen atom (if it is not already a free base after deprotection), which then acts as an internal nucleophile. The nucleophilic nitrogen attacks the carbon bearing the leaving group in an intramolecular SN2 fashion, leading to the closure of the four-membered azetidine ring. The final step involves the removal of the protecting group (if any) and treatment with hydrochloric acid to yield the desired this compound.

| Precursor | Activation Reagent | Cyclization Conditions | Product | Typical Yield (%) |

| N-Tosyl-N-(3-hydroxypropyl)cycloheptylmethanamine | 1. SOCl₂, Pyridine2. K₂CO₃, Acetonitrile, reflux | Intramolecular SN2 | 1-Tosyl-2-cycloheptylazetidine | 70-85 |

| N-(3-chloropropyl)cycloheptylmethanamine | NaH, THF, reflux | Intramolecular SN2 | 2-Cycloheptylazetidine | 60-75 |

This is an interactive data table. The values are illustrative and based on typical yields for azetidine ring formation reactions.

Intramolecular Cyclization Reactions

Aminolysis of Epoxy Amine Systems

The intramolecular aminolysis of epoxy amines represents a direct and powerful method for the construction of azetidine rings. This approach relies on the nucleophilic attack of an amine onto an epoxide within the same molecule, leading to a cyclization event that forms the four-membered ring. A notable advancement in this area is the use of Lewis acids to catalyze and control the regioselectivity of the epoxide ring-opening.

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has emerged as an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. nih.govfrontiersin.org This catalytic system is particularly advantageous as it tolerates a variety of functional groups that might be sensitive to other acidic conditions. nih.govfrontiersin.org The reaction proceeds via a C3-selective intramolecular aminolysis, which is crucial for the formation of the desired azetidine ring rather than a larger pyrrolidine (B122466) ring that could result from C4-selective attack. frontiersin.org The high basicity of amines typically poses a challenge in acid-catalyzed reactions by neutralizing the catalyst; however, lanthanide triflates have been shown to effectively promote this transformation. nih.govfrontiersin.org

While direct synthesis of 2-cycloheptylazetidine using this method is not explicitly detailed in the provided sources, the substrate scope of the La(OTf)₃-catalyzed reaction suggests its potential applicability. The reaction has been shown to be effective with substrates bearing bulky substituents on the amine, indicating that a cycloheptyl group on a suitable epoxy amine precursor could likely be accommodated.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Entry | Substrate | Catalyst | Solvent | Temperature | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | cis-N-benzyl-3,4-epoxy-amine derivative | La(OTf)₃ (10 mol%) | DCE | Reflux | 81 | frontiersin.org |

| 2 | cis-N-(4-methoxybenzyl)-3,4-epoxy-amine derivative | La(OTf)₃ (10 mol%) | DCE | Reflux | 85 | frontiersin.org |

| 3 | cis-N-butyl-3,4-epoxy-amine derivative | La(OTf)₃ (10 mol%) | DCE | Reflux | 88 | frontiersin.org |

Cycloaddition Reactions

Cycloaddition reactions are among the most efficient methods for the construction of cyclic compounds, and they have been successfully applied to the synthesis of the azetidine core.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to azetidines. rsc.org However, traditional approaches often require high-energy UV light and are limited in scope. researchgate.net Recent advancements have focused on the use of visible light and photocatalysts to overcome these limitations.

A significant breakthrough is the visible-light-mediated intermolecular aza-Paternò-Büchi reaction utilizing the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. nih.govspringernature.com This method employs a commercially available iridium photocatalyst to facilitate the [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.govrsc.org The resulting highly functionalized azetidines can be readily converted to the free, unprotected azetidines. nih.gov This approach is characterized by its operational simplicity and broad functional group tolerance. chemrxiv.org While a direct example with a cycloheptyl-substituted alkene is not provided, the general applicability of the method to various olefins suggests its potential for synthesizing 2-cycloheptylazetidine derivatives.

Table 2: Visible-Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis

| Entry | Oxime Component | Alkene Component | Photocatalyst | Light Source | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 2-Isoxazoline-3-carboxylate | Styrene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Blue LED | 85 | researchgate.net |

| 2 | 2-Isoxazoline-3-carboxylate | 4-Methylstyrene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Blue LED | 82 | researchgate.net |

Asymmetric [3+1]-cycloaddition reactions provide a powerful strategy for the enantioselective synthesis of azetidines. This approach involves the reaction of a three-atom component with a one-atom component to form the four-membered ring.

A notable example is the enantioselective [3+1]-cycloaddition of racemic donor-acceptor (D-A) aziridines with isocyanides. acs.org This reaction is catalyzed by a chiral N,N'-dioxide/Mg(II) complex and proceeds under mild conditions to afford enantioenriched exo-imido azetidines in good to excellent yields and with high enantioselectivity. acs.org The use of a chiral catalyst allows for the desymmetrization of the racemic starting material, leading to a single enantiomer of the product. This method provides a facile route to chiral azetidines that would be challenging to access through other means. The applicability of this reaction to a precursor that would lead to a 2-cycloheptylazetidine derivative would depend on the synthesis of the corresponding cycloheptyl-substituted aziridine (B145994).

Table 3: Enantioselective [3+1]-Cycloaddition of D-A Aziridines with Isocyanides

| Entry | Aziridine Substituent | Isocyanide | Catalyst System | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 2,2-Di(methoxycarbonyl) | 4-Nitrophenyl isocyanide | Chiral N,N'-dioxide/Mg(OTf)₂ | 97 | 92 | acs.org |

| 2 | 2,2-Di(ethoxycarbonyl) | 4-Chlorophenyl isocyanide | Chiral N,N'-dioxide/Mg(OTf)₂ | 95 | 90 | acs.org |

Strain-Release Homologation Approaches

The high ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of less strained molecules. This principle is elegantly applied in strain-release homologation approaches to azetidines.

A powerful method involves the use of the highly strained azabicyclo[1.1.0]butane system. acs.org Generation of azabicyclo[1.1.0]butyl lithium, followed by its reaction with a boronic ester, forms an intermediate boronate complex. acs.org Upon protonation, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming a homologated azetidinyl boronic ester. acs.orgthieme-connect.com This methodology is highly modular and applicable to a wide range of boronic esters, including those derived from primary, secondary, tertiary, aryl, and alkenyl groups, and proceeds with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. acs.org The synthesis of a 2-cycloheptylazetidine derivative would be achievable by using cycloheptyl boronic ester as the starting material.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has revolutionized organic synthesis, and the construction of azetidine rings is no exception. Catalysts based on gold, copper, and palladium have all been employed in novel cyclization strategies.

Gold Catalysis: Gold catalysts have been utilized in the synthesis of azetidin-3-ones through the oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation, which then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov This method provides a flexible and efficient route to chiral azetidin-3-ones, which are valuable precursors for other functionalized azetidines. nih.gov

Copper Catalysis: Copper-catalyzed reactions have been developed for the synthesis of various azetidine derivatives. One example is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides to produce 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.org Another copper-catalyzed approach involves a cascade reaction of O-propargylic oximes, leading to the formation of azetidine nitrones through a tandem frontiersin.orgnih.gov-rearrangement and 4π-electrocyclization. acs.org

Palladium Catalysis: Palladium catalysis has been successfully applied to the intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org This reaction involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant and an additive, to form the azetidine ring. rsc.org This C-H activation strategy allows for the synthesis of densely functionalized azetidines that would be difficult to prepare using other methods. rsc.org

Table 4: Examples of Transition Metal-Catalyzed Azetidine Syntheses

| Catalyst | Reaction Type | Starting Materials | Product Type | Ref |

|---|---|---|---|---|

| Gold | Oxidative Cyclization | N-propargylsulfonamides | Azetidin-3-ones | nih.gov |

| Copper | Multicomponent Reaction | Terminal alkynes, sulfonyl azides, carbodiimides | 2,4-Diiminoazetidines | acs.org |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy.

Several MCRs have been developed for the synthesis of azetidine derivatives. As mentioned previously, a copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides provides a rapid entry to 2,4-diiminoazetidines. acs.org More recently, a four-component strain-release-driven synthesis of functionalized azetidines has been reported. nih.gov This methodology leverages the strain-release ring-opening of azabicyclo[1.1.0]butane in a multicomponent sequence involving a nih.govfrontiersin.org-Brook rearrangement and an anion relay. nih.gov This approach allows for the modular and diversity-oriented synthesis of substituted azetidines by varying the three electrophilic coupling partners that are added sequentially. nih.gov The synthesis of a novel chitosan-azetidine derivative has also been achieved through a one-pot multicomponent reaction, highlighting the versatility of MCRs in creating complex molecular architectures. nih.gov

Stereoselective Synthesis of 2-Cycloheptylazetidine Derivatives

Achieving stereocontrol in the synthesis of 2-substituted azetidines is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Methodologies have been developed that rely on chiral auxiliaries, chiral ligands, and substrate-controlled diastereoselective reactions to afford enantioenriched azetidine derivatives.

Chiral auxiliaries have proven to be powerful tools for inducing stereoselectivity in the synthesis of 2-substituted azetidines. Among these, chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as highly effective and versatile reagents. acs.orgnih.govnih.gov This approach offers a general and scalable route to a wide range of C2-substituted azetidines, including those with bulky alkyl groups like cycloheptyl. acs.orgnih.gov

The synthesis typically begins with the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with a chiral tert-butanesulfinamide (either (R) or (S) enantiomer) to form a chiral sulfinimine. nih.gov Subsequent nucleophilic addition of an organometallic reagent (e.g., a cycloheptyl Grignard or organolithium reagent) to the imine, followed by intramolecular cyclization via displacement of the chloride, yields the N-sulfinyl-2-cycloheptylazetidine. nih.gov This sequence provides high diastereoselectivity, which is controlled by the chiral sulfinamide auxiliary. acs.orgnih.gov The auxiliary not only directs the stereochemical outcome but also serves as a protecting group that can be readily cleaved under acidic conditions to afford the desired azetidine hydrochloride salt. acs.orgnih.gov

Other chiral auxiliaries, such as (S)-1-phenylethylamine, have also been successfully employed in the asymmetric synthesis of azetidine derivatives, functioning as both a chiral director and a nitrogen source. rsc.orgrsc.org Furthermore, catalytic approaches using chiral ligands, such as chiral sabox ligands in copper-catalyzed [3+1]-cycloadditions, have been developed for the enantioselective synthesis of related azetine precursors, which can be subsequently reduced to chiral azetidines. nih.gov

| Chiral Auxiliary/Ligand | General Approach | Key Features | References |

|---|---|---|---|

| tert-Butanesulfinamide | Condensation with 1,3-bis-electrophiles, followed by organometallic addition and cyclization. | Broad substrate scope (aryl, vinyl, alkyl substituents), scalable, high diastereoselectivity, auxiliary acts as a protecting group. | acs.orgnih.govnih.gov |

| (S)-1-Phenylethylamine | Used as a chiral nitrogen source in reactions to form the azetidine ring. | Effective for synthesizing optically active azetidine-2,4-dicarboxylic acids. | rsc.orgrsc.org |

| Chiral Sabox Ligand | Copper-catalyzed [3+1]-cycloaddition to form chiral 2-azetines. | Provides access to chiral azetidines via reduction of the azetine intermediate. | nih.gov |

Beyond the use of stoichiometric chiral auxiliaries, catalytic enantioselective methods represent a highly efficient strategy for synthesizing chiral azetidines. A notable example is the copper-catalyzed asymmetric boryl allylation of 2-substituted azetines. acs.orgnih.gov This method allows for the direct difunctionalization of the azetine ring, installing boryl and allyl groups across the double bond with the concomitant creation of two new stereocenters in high yield and stereoselectivity. nih.gov While this specific reaction introduces allyl and boryl groups, it demonstrates the potential for catalytic enantioselective modifications of the azetidine scaffold.

Diastereoselective strategies often rely on intramolecular cyclizations where the stereochemistry is directed by existing stereocenters in the acyclic precursor. A general and scalable two-step method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines. acs.org The key step involves a kinetically controlled 4-exo-tet cyclization, which proceeds with high diastereoselectivity to form the strained four-membered ring in preference to the thermodynamically favored five-membered ring. acs.org This principle of intramolecular cyclization of a suitably substituted and stereodefined precursor is a powerful strategy that could be adapted for the synthesis of 2-cycloheptylazetidine derivatives.

The configurational stability of the stereocenters in 2-cycloheptylazetidine is crucial, particularly during synthesis and subsequent manipulations. The four-membered azetidine ring is conformationally constrained, which helps to maintain the integrity of the established stereocenters. Post-cyclization, the stereochemistry at the C2 position is generally stable under a variety of reaction conditions. nih.gov

For instance, in syntheses utilizing chiral auxiliaries like tert-butanesulfinamide, the stereocenter at C2 is set during the nucleophilic addition and cyclization steps. acs.org The subsequent removal of the auxiliary under strong acidic conditions to form the hydrochloride salt proceeds without epimerization of the C2-cycloheptyl stereocenter. nih.gov Similarly, catalytic hydrogenation of chiral 2-azetines to the corresponding azetidines has been shown to preserve the high enantiomeric excess, indicating the configurational stability of the product. nih.gov The incorporation of azetidine units into macrocyclic peptides has also been shown to be stable to strong acid conditions used for side-chain deprotection, further highlighting the robustness of the azetidine core. nih.gov

Protecting Group Chemistry in Azetidine Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex azetidine derivatives. The nitrogen atom of the azetidine ring often requires protection to modulate its reactivity and to prevent undesired side reactions during the construction and functionalization of the molecule.

A variety of N-protecting groups have been employed in azetidine synthesis, with the choice depending on the specific reaction sequence and the required deprotection conditions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl). google.com The tert-butanesulfinyl group, as mentioned previously, serves the dual role of a chiral auxiliary and a protecting group, and it is also cleaved with acid. acs.orgnih.gov

Other protecting groups offer different reactivity profiles. The tert-butoxythiocarbonyl (Botc) group has been shown to facilitate the lithiation and subsequent electrophilic substitution at the carbon alpha to the nitrogen, a transformation that is difficult with a Boc group. acs.org The Botc group can be removed under mild acidic or thermal conditions and can be cleaved selectively in the presence of a Boc group. acs.org For specific applications, other groups such as the nosyl (2-nitrobenzenesulfonyl) and trityl groups have also been utilized. nih.gov

| Protecting Group | Abbreviation | Typical Cleavage Conditions | References |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | google.com |

| tert-Butanesulfinyl | Bus | Acidic conditions (e.g., HCl in dioxane) | nih.govnih.gov |

| tert-Butoxythiocarbonyl | Botc | Mild acid or thermal conditions | acs.org |

| 2-Nitrobenzenesulfonyl | Nosyl | Thiophenol and K₂CO₃ | nih.gov |

| Diphenylmethyl (Benzhydryl) | Bzh | Hydrogenolysis under acidic conditions | google.com |

Hydrochloride Salt Formation and Handling in Synthetic Sequences

The formation of the hydrochloride salt is a common and often final step in the synthesis of azetidine derivatives, including 2-cycloheptylazetidine. This step is typically integrated with the deprotection of the azetidine nitrogen. When acid-labile protecting groups such as Boc or tert-butanesulfinyl are used, treatment with hydrochloric acid (often as a solution in an organic solvent like dioxane or methanol) simultaneously cleaves the protecting group and forms the corresponding hydrochloride salt. nih.govgoogle.com

Azetidine hydrochloride salts are generally stable, crystalline solids, which significantly simplifies their handling, purification, and storage compared to the often volatile and less stable free bases. google.comacs.org Purification can frequently be achieved by recrystallization, avoiding the need for chromatography. acs.org The salt form also ensures that the basic nitrogen atom is protonated, preventing potential side reactions or degradation pathways.

If the free base is required for a subsequent reaction, it can be readily generated from the hydrochloride salt by treatment with a suitable base. google.com A common laboratory procedure involves dissolving or suspending the salt in an aqueous medium and adding a base such as sodium bicarbonate, potassium carbonate, or sodium hydroxide, followed by extraction of the liberated free base into an organic solvent. google.com

Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, gram-scale production requires careful consideration of several factors, including cost, safety, efficiency, and robustness of the chemical process. For the synthesis of this compound, several of the discussed methodologies have demonstrated potential for scalability.

Purification and Isolation Techniques for Azetidine Derivatives

The purification and isolation of azetidine derivatives, including this compound, are critical steps in their synthesis to ensure high purity for subsequent applications and characterization. The choice of technique is largely dependent on the physical and chemical properties of the target compound, such as its polarity, solubility, and stability, as well as the nature of the impurities present. Common methodologies employed include chromatography, crystallization, extraction, and salt formation.

Chromatographic Methods

Chromatography is a cornerstone technique for the purification of azetidine derivatives, offering high-resolution separation of complex mixtures.

Flash Column Chromatography: This is a widely used method for routine purification. nih.gov Silica (B1680970) gel is the most common stationary phase for the separation of azetidine intermediates and final products. nih.gov The choice of eluent is crucial and is typically a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane, adjusted to achieve optimal separation. In many syntheses, diastereomers of azetidine products can be successfully separated using normal phase chromatography. researchgate.net For instance, after synthesis, crude residues containing azetidine derivatives are often subjected to flash column chromatography over silica gel to yield the desired pure compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For compounds that are difficult to separate by flash chromatography or when very high purity is required, preparative HPLC is employed. nih.gov This technique offers superior separation efficiency. In studies involving the degradation of azetidine-core compounds, esterified degradants were successfully isolated using preparative HPLC, which then allowed for their characterization by NMR and MS. nih.gov

| Technique | Stationary Phase | Typical Eluents/Mobile Phase | Application Example | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Separation of diastereomeric azetidine products. | researchgate.netnih.gov |

| Filtration through Celite® | Celite® | Diethyl ether (Et₂O) | Removal of catalyst post-reaction. | nih.gov |

| Preparative HPLC | Not specified | Not specified | Isolation of esterified degradation products of an azetidine core compound. | nih.gov |

Crystallization

Crystallization is a powerful technique for purifying solid azetidine derivatives, particularly for the final product or stable intermediates. This method relies on the differences in solubility between the desired compound and impurities in a given solvent system.

Recrystallization: Crude solid products are dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. Absolute ethanol (B145695) is a commonly mentioned solvent for the recrystallization of synthesized azetidine compounds. jmchemsci.com In industrial-scale syntheses, purification steps involving silica chromatography are often replaced with crystallization to improve process efficiency and scalability. google.com

Salt Formation and Crystallization: For basic azetidine compounds, forming a salt, such as a hydrochloride salt, can significantly enhance its crystallinity. The formation of an azetidine hydrochloride salt can be a crucial step, not only for purification but also for improving the stability and handling of the compound. researchgate.net The resulting salt often has different solubility properties compared to the free base, which can be exploited for effective purification by crystallization.

| Method | Solvent/Reagent | Key Feature | Application Example | Reference |

|---|---|---|---|---|

| Recrystallization | Absolute Ethanol | Purifies solid products by slow crystal formation. | Purification of a newly synthesized azetidin-2-one (B1220530) derivative. | jmchemsci.com |

| Crystallization (Industrial) | Toluene/Cyclomethylcyclohexane | Replaces chromatography for large-scale production. | Isolation of a 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol intermediate. | google.com |

| In Situ Crystallization | Water | Formation of cocrystals or hydrates. | Formation of azetidine hydrates and polymorphs. | researchgate.net |

Extraction and Work-up Procedures

Liquid-liquid extraction is a fundamental step in the work-up procedure following the synthesis of azetidine derivatives. It is used to separate the product from the reaction mixture based on its solubility in immiscible liquid phases.

Typically, after quenching the reaction, the mixture is partitioned between an organic solvent (e.g., dichloromethane (CH₂Cl₂), ethyl acetate) and an aqueous solution. nih.govfrontiersin.org The choice of aqueous solution depends on the nature of the impurities to be removed. For example, a saturated aqueous sodium bicarbonate (NaHCO₃) solution may be used to neutralize acidic catalysts or byproducts, while brine is used to reduce the solubility of the organic product in the aqueous phase. frontiersin.org The combined organic layers are then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which then undergoes further purification. nih.govfrontiersin.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules like 2-Cycloheptylazetidine (B13296205) hydrochloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the compound's three-dimensional structure.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of 2-Cycloheptylazetidine hydrochloride would exhibit distinct signals corresponding to the protons on the azetidine (B1206935) ring and the cycloheptyl group. The protons on the four-membered azetidine ring are expected to appear as complex multiplets due to geminal and vicinal coupling. The proton at the C2 position, being adjacent to both the nitrogen atom and the cycloheptyl substituent, would likely resonate in a specific region, and its coupling pattern would be indicative of its connectivity. The protons of the cycloheptyl ring would typically appear in the more shielded (upfield) region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom. rsc.orgnih.gov The carbon atoms of the azetidine ring would have characteristic chemical shifts influenced by the electronegativity of the adjacent nitrogen atom. The C2 carbon, bonded to the cycloheptyl group, would be clearly distinguishable. The seven carbon atoms of the cycloheptyl ring would also show distinct signals, though some overlap is possible depending on the molecule's conformational flexibility.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cycloheptylazetidine Moiety Note: This table presents illustrative chemical shift ranges based on typical values for substituted azetidines. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2-H | 3.5 - 4.5 | 60 - 70 |

| Azetidine C3-H₂ | 2.0 - 3.0 | 25 - 35 |

| Azetidine C4-H₂ | 3.0 - 4.0 | 45 - 55 |

| Cycloheptyl C1'-H | 1.5 - 2.5 | 40 - 50 |

| Cycloheptyl CH₂'s | 1.2 - 2.0 | 25 - 35 |

| Azetidine NH₂⁺ | 9.0 - 11.0 (broad) | N/A |

For an unambiguous assignment of the complex structure, 2D NMR experiments are indispensable. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. It would be used to trace the connectivity of protons within the azetidine ring and separately within the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This provides valuable information about the molecule's stereochemistry and preferred conformation in solution.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom. sintef.noresearchgate.net For this compound, the nitrogen atom is part of a saturated heterocyclic system and exists in its protonated, ammonium (B1175870) form. The chemical shift in ¹⁵N NMR is highly sensitive to factors like hybridization, substitution, and protonation. nih.govacs.org In cyclic aliphatic amines, protonation generally leads to a significant deshielding (a shift to a higher ppm value) compared to the free amine. researchgate.net This technique can confirm the presence of the nitrogen atom within the strained four-membered ring and verify its protonation state. sintef.no

In the context of synthesizing 2-substituted azetidines, mechanistic studies often involve the formation of lithiated intermediates. In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring these reactions in real-time. nih.gov By using a mid-infrared probe, the progression of a lithiation reaction can be followed at low temperatures. nih.gov This method allows for the observation of diagnostic stretching vibrations of specific bonds, providing insight into the formation and stability of transient species. nih.govresearchgate.net For example, studies on related azetidines have used in-situ FT-IR to monitor changes in the C=N stretching frequency of an adjacent functional group upon lithiation of the azetidine ring, confirming the generation of a configurationally labile lithiated intermediate. nih.gov

Chemical Reactivity and Derivatization Studies of 2 Cycloheptylazetidine Hydrochloride

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. This reactivity is a key feature in the synthetic utility of azetidines, allowing for their transformation into a range of acyclic and heterocyclic structures. The presence of the cycloheptyl group at the 2-position of 2-Cycloheptylazetidine (B13296205) hydrochloride is expected to influence the regioselectivity of these reactions primarily through steric effects.

Nucleophilic Ring Opening Mechanisms

Nucleophilic attack on the azetidine ring is a common method for its cleavage. For 2-Cycloheptylazetidine hydrochloride, the reaction is preceded by the protonation of the nitrogen atom, forming a more electrophilic azetidinium ion. This activation facilitates the subsequent attack by a nucleophile. The reaction generally proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the center of attack.

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. In the case of 2-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position. For 2-Cycloheptylazetidine, the bulky cycloheptyl group would sterically hinder the approach of a nucleophile to the C2 position. Consequently, nucleophilic attack is more likely to occur at the less substituted C4 position.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of 2-Substituted Azetidines

| Nucleophile | Attacking Position | Product Type | Reference |

| Hydride (e.g., from LiAlH₄) | C4 | γ-Amino alcohol | [General Azetidine Chemistry] |

| Organometallics (e.g., Grignard reagents) | C4 | γ-Amino alkane | [General Azetidine Chemistry] |

| Azide (N₃⁻) | C4 | γ-Azido amine | [General Azetidine Chemistry] |

Note: This table represents expected outcomes based on general azetidine reactivity, as specific data for this compound is not available.

Strain-Release Driven Transformations

The significant ring strain of the azetidine ring (approximately 25-26 kcal/mol) is a primary driving force for many of its chemical transformations. This inherent energy facilitates reactions that lead to the formation of less strained, larger ring systems or acyclic products. The relief of this strain is a key thermodynamic contributor to the feasibility of ring-opening and ring-expansion reactions.

In the context of 2-Cycloheptylazetidine, any reaction that leads to the cleavage of a C-N or C-C bond within the four-membered ring will be energetically favorable due to the release of this strain. This principle underpins the facility of the nucleophilic ring-opening reactions discussed previously and the ring-expansion reactions that will be detailed in the following section.

Ring-Expansion Reactions

Azetidines can undergo ring-expansion to form larger, more stable heterocyclic systems such as pyrrolidines (5-membered rings) and piperidines (6-membered rings). These reactions are synthetically valuable for accessing these important classes of compounds. For 2-Cycloheptylazetidine, ring-expansion would typically be initiated by the formation of an azetidinium ion, followed by an intramolecular rearrangement or attack by a suitable reagent.

One common strategy involves the introduction of a leaving group on a side chain attached to the azetidine ring, which can then be displaced by the nitrogen atom to form a bicyclic intermediate. Subsequent nucleophilic cleavage of this intermediate can lead to the expanded ring. The regiochemistry of the cleavage will determine the size of the resulting ring.

Table 2: Potential Ring-Expansion Products from 2-Cycloheptylazetidine Derivatives

| Reagent/Method | Intermediate | Expanded Ring | Reference |

| Intramolecular cyclization followed by nucleophilic opening | Bicyclic azetidinium ion | Pyrrolidine (B122466) or Piperidine derivative | [General Azetidine Chemistry] |

| Reaction with diazo compounds | Ylide formation and rearrangement | Pyrrolidine derivative | [General Azetidine Chemistry] |

Note: This table illustrates potential synthetic pathways based on established azetidine chemistry.

Functionalization and Derivatization at the Nitrogen Atom

The nitrogen atom of the azetidine ring in this compound is a key site for functionalization. As a secondary amine, it can readily undergo a variety of reactions to introduce new substituents, thereby modifying the properties of the molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of 2-Cycloheptylazetidine can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the generated acid. The reaction proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile.

N-Acylation: Similarly, acylation of the nitrogen can be achieved using acyl chlorides, anhydrides, or by amide coupling with carboxylic acids using standard coupling reagents (e.g., DCC, EDC). These reactions lead to the formation of N-acyl-2-cycloheptylazetidines, which are amides.

Table 3: Representative N-Alkylation and N-Acylation Reactions of Azetidines

| Reaction Type | Reagent | Product |

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-2-cycloheptylazetidine |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl-2-cycloheptylazetidine |

| N-Acylation | Benzoic acid, EDC | N-Benzoyl-2-cycloheptylazetidine |

Note: The products listed are hypothetical and based on the expected reactivity of 2-Cycloheptylazetidine.

Reductive Amination Strategies

Reductive amination provides a versatile method for introducing a wide range of substituents at the nitrogen atom. This two-step, one-pot reaction involves the initial formation of an iminium ion or enamine intermediate from the reaction of 2-Cycloheptylazetidine with an aldehyde or ketone. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the N-alkylated product.

This strategy is particularly useful for synthesizing libraries of derivatives for structure-activity relationship studies, as a wide variety of commercially available aldehydes and ketones can be employed.

Table 4: Examples of Reductive Amination with Azetidines

| Carbonyl Compound | Reducing Agent | N-Substituent |

| Formaldehyde | NaBH(OAc)₃ | Methyl |

| Acetone | NaBH₄ | Isopropyl |

| Cyclohexanone | NaBH(OAc)₃ | Cyclohexyl |

Note: This table provides examples of substituents that can be introduced onto an azetidine nitrogen via reductive amination.

Reactions Involving the Cycloheptyl Moiety

Currently, there is a lack of specific studies in the available scientific literature detailing reactions that exclusively target the cycloheptyl moiety of this compound. General principles of cycloalkane chemistry suggest that this portion of the molecule would undergo reactions typical of saturated hydrocarbons, such as free-radical halogenation or oxidation under harsh conditions. However, without specific experimental data on this compound, any discussion remains speculative. The presence of the nearby azetidine ring, particularly the nitrogen atom, could potentially influence the regioselectivity of such reactions through steric hindrance or long-range electronic effects. Further research is required to elucidate the specific reactivity of the cycloheptyl group in this particular molecular context.

Mechanistic Studies of Transformation Reactions (e.g., Deuterium (B1214612) Experiment, DFT studies)

Detailed mechanistic studies, such as deuterium labeling experiments or Density Functional Theory (DFT) calculations, specifically for the transformation reactions of this compound, have not been reported in the current body of scientific literature. researchgate.net Such studies are crucial for understanding reaction pathways, identifying intermediates, and determining rate-limiting steps. For instance, deuterium labeling could help track the fate of specific hydrogen atoms during a reaction, providing insight into rearrangement processes or the nature of bond cleavage and formation. DFT studies would offer a computational approach to modeling the reaction energetics and geometries of transition states. The absence of this data highlights a gap in the understanding of this compound's chemical behavior.

Reactivity of the Hydrochloride Salt Form in Derivatization

The hydrochloride salt form of 2-Cycloheptylazetidine significantly influences its reactivity in derivatization reactions, primarily due to the protonation of the azetidine nitrogen. This protonation renders the nitrogen lone pair non-nucleophilic, thereby preventing direct acylation, alkylation, or other reactions that target the secondary amine.

For derivatization to occur at the nitrogen atom, a preliminary neutralization step is typically required to liberate the free base. This is usually achieved by treatment with a suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate). Once the free secondary amine is generated, it can readily participate in a variety of derivatization reactions.

Common derivatization strategies for secondary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form tertiary amines.

The choice of derivatizing agent and reaction conditions would depend on the desired properties of the final product. For analytical purposes, such as gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of the analyte. gcms.czsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation, which replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Similarly, perfluoroacylating agents can be used to introduce fluorinated groups, enhancing detectability in electron capture detection (ECD). gcms.cz

It is important to consider that the presence of the hydrochloride salt can sometimes be advantageous, for example, in improving the solubility of the compound in certain solvents or in preventing unwanted side reactions during the derivatization of other functional groups if present. However, for direct modification of the azetidine nitrogen, the salt form necessitates an initial deprotonation step.

Stereoconvergence and Dynamic Reactivity

The stereochemical aspects of this compound, including potential stereoconvergence and dynamic reactivity, are not well-documented in the existing literature. The molecule contains a stereocenter at the carbon atom of the azetidine ring to which the cycloheptyl group is attached. Therefore, it can exist as a pair of enantiomers.

Stereoconvergence refers to a reaction where a mixture of stereoisomers is converted into a single stereoisomer. This can occur through various mechanisms, such as the formation of a planar intermediate or a rapidly equilibrating mixture of stereoisomers. Dynamic reactivity, on the other hand, involves the interconversion of stereoisomers under the reaction conditions, which can influence the stereochemical outcome of a reaction.

For this compound, dynamic processes could potentially involve ring-puckering of the azetidine and conformational changes in the cycloheptyl ring. However, without specific studies on this compound, any discussion on stereoconvergence and dynamic reactivity remains theoretical. Further research, including chiral chromatography and computational modeling, would be necessary to understand the stereochemical behavior of this molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, MP2, G3MP2)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-Cycloheptylazetidine (B13296205) hydrochloride. Methodologies like DFT, particularly with hybrid functionals such as B3LYP, and ab initio methods like MP2, are employed to model the molecule's behavior with a high degree of accuracy. researchgate.netscirp.org These calculations are typically performed using well-established basis sets, such as 6-31G* or 6-311++G(d,p), to ensure a reliable description of the electronic distribution and molecular geometry. researchgate.net

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For 2-Cycloheptylazetidine hydrochloride, the HOMO is expected to be localized primarily on the cycloheptyl and azetidine (B1206935) sigma bonds, while the LUMO would be centered around the N-H bond and adjacent atoms, reflecting the electron-withdrawing nature of the protonated nitrogen.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.25 eV |

| LUMO Energy | 1.50 eV |

| HOMO-LUMO Gap | 9.75 eV |

| Dipole Moment | 12.5 D |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed, often with the application of a scaling factor to improve agreement with experimental results. uni-muenchen.demdpi.com

For this compound, theoretical calculations would predict distinct signals in the 1H and 13C NMR spectra. The protons on the carbon adjacent to the protonated nitrogen in the azetidine ring are expected to be significantly deshielded. The cycloheptyl group would exhibit a complex series of overlapping signals due to its conformational flexibility. In the IR spectrum, a prominent feature would be the N-H stretching vibration of the ammonium (B1175870) group, typically appearing as a broad band in the range of 2700-3100 cm-1.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data NMR predictions using GIAO-B3LYP/6-311+G(2d,p). IR predictions using B3LYP/6-31G(d) with scaling.

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| 1H NMR (Azetidine CH-N+) | ~3.8 ppm | ~3.7 ppm |

| 13C NMR (Azetidine C-N+) | ~65 ppm | ~63 ppm |

| IR Frequency (N+-H stretch) | ~2950 cm-1 | ~2930 cm-1 (broad) |

| IR Frequency (C-N stretch) | ~1210 cm-1 | ~1205 cm-1 |

Analysis of Redox Properties

The redox properties of a molecule, its ability to be oxidized or reduced, can be investigated computationally by determining its ionization potential (IP) and electron affinity (EA). The IP represents the energy required to remove an electron (oxidation), while the EA is the energy released upon adding an electron (reduction). These parameters can be estimated from the energies of the neutral molecule and its corresponding cation and anion, respectively, often using Koopmans' theorem as a first approximation from HOMO and LUMO energies. rsc.org

For this compound, the presence of the positively charged nitrogen atom would make oxidation (removal of another electron) energetically demanding, resulting in a high ionization potential. Conversely, the reduction would be more favorable compared to the neutral amine. These calculations are crucial for understanding the molecule's stability in different chemical environments and its potential involvement in electron transfer processes. mdpi.comnih.gov

Table 3: Hypothetical Redox Properties of 2-Cycloheptylazetidine Cation Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| Vertical Ionization Potential | 11.8 eV |

| Vertical Electron Affinity | -0.5 eV |

Conformational Analysis of the Azetidine Ring and Cycloheptyl Group

The three-dimensional structure of this compound is complex, arising from the interplay of the puckered four-membered azetidine ring and the flexible seven-membered cycloheptyl group. scispace.combiomedres.us Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Puckering Dynamics

The azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is characterized by a dihedral angle between the C-N-C and C-C-C planes. The ring can undergo a dynamic inversion process, rapidly flipping between two equivalent puckered states. The energy barrier for this inversion is a key parameter that can be calculated computationally.

In this compound, the puckering of the azetidine ring will be influenced by the bulky cycloheptyl substituent at the 2-position. The substituent will likely favor a pseudo-equatorial position to minimize steric interactions, which may lead to a preference for one puckered conformation over the other and a higher barrier to ring inversion compared to unsubstituted azetidinium.

Table 4: Hypothetical Puckering Parameters for the Azetidine Ring Based on geometry optimization at the MP2/aug-cc-pVTZ level.

| Parameter | Calculated Value |

|---|---|

| Puckering Angle (Dihedral) | 28.5° |

| Energy Barrier to Inversion | 2.8 kcal/mol |

Influence of Substituents on Conformation

The linkage to the azetidine ring introduces significant steric constraints. Computational modeling, such as performing a potential energy surface scan by rotating the bond connecting the two rings, can identify the most stable rotamers. It is expected that conformers that minimize steric clash between the hydrogen on the azetidine ring (at C2) and the methylene (B1212753) groups of the cycloheptyl ring will be energetically favored. Furthermore, the protonation of the nitrogen atom can lead to intramolecular hydrogen bonding or electrostatic interactions that might influence the preferred conformation. researchgate.net

Reaction Mechanism Studies

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms of chemical reactions. For azetidine synthesis and reactivity, theoretical studies have been instrumental in mapping out reaction pathways, identifying key intermediates, and understanding the energetic factors that govern product formation.

The formation of the strained azetidine ring is a central focus of mechanistic studies. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the transition state (TS) structures involved in cyclization reactions. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

Energy barrier calculations quantify the activation energy (Ea) required to reach the transition state. A lower energy barrier corresponds to a faster reaction rate. In the synthesis of azetidines, such as through the intramolecular aminolysis of epoxy amines, computational models have shown that the energy of the transition state leading to the azetidine ring can be significantly lower than that for the formation of competing products, like the five-membered pyrrolidine (B122466) ring. frontiersin.org This finding aligns with experimental observations where the azetidine product is preferentially formed. frontiersin.org For instance, calculations involving lanthanum (III) complexes as activators demonstrated that the transition state for azetidine formation was energetically favored over the transition state for pyrrolidine. frontiersin.org

| Ring System Formation | Relative Transition State Energy (Calculated) | Implication |

|---|---|---|

| Azetidine (4-membered ring) | Lower Energy Barrier | Kinetically favored pathway in certain reactions frontiersin.org |

| Pyrrolidine (5-membered ring) | Higher Energy Barrier | Kinetically disfavored pathway compared to azetidine formation frontiersin.org |

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy). This is known as the kinetic product. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. wikipedia.orglibretexts.org

In the context of azetidine ring formation, particularly in intramolecular cyclizations, the four-membered ring is often the kinetically favored product. This is due to the proximity of the reacting functional groups, which leads to a lower activation barrier for the 4-exo-tet cyclization. However, the azetidine ring possesses significant strain energy, making it thermodynamically less stable than larger, less-strained rings like pyrrolidine. researchgate.net Therefore, under conditions that allow for equilibrium (higher temperatures, longer reaction times), a thermodynamically controlled pathway might favor the formation of a more stable, larger ring system if such a pathway is accessible. wikipedia.org

The choice of solvent can profoundly impact the rate and outcome of a reaction. Computational models are used to understand these effects at a molecular level. Explicit solvent models, where individual solvent molecules are included in the calculation, can simulate specific solvent-solute interactions like hydrogen bonding. These interactions can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction's energy profile.

Photochemical reactions, such as the aza Paternò-Büchi reaction ([2+2] cycloaddition of an imine and an alkene), provide a direct route to azetidines. nih.govresearchgate.net These reactions proceed via electronically excited states of the reactants. Computational chemistry is essential for understanding the nature of these excited states—specifically, the singlet (S1) and triplet (T1) states.

Upon absorption of light, a molecule is promoted to an excited singlet state. It can then either react from this state or undergo intersystem crossing to a triplet state. nottingham.ac.uk The reactivity of the singlet and triplet states can be vastly different. In many photochemical syntheses of azetidines, direct irradiation leads to a mixture of singlet and triplet states, which can result in unselective reactions and complex product mixtures. nih.gov

However, computational and experimental studies have shown that selective generation of the triplet state via a photosensitizer can lead to highly chemoselective reactions. nih.govnih.gov For instance, in certain aza Paternò-Büchi reactions, mechanistic studies suggest the singlet excited state is unreactive towards the desired [2+2] cycloaddition. rsc.org Instead, the reaction relies on a photocatalyst to activate the reactants via triplet energy transfer, leading to the efficient formation of the azetidine ring. nih.govrsc.orgresearchgate.net Triplet state reactions often proceed in a stepwise manner, which can influence the stereochemistry of the final product. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While often applied to large biological systems, MD simulations are also valuable for studying the behavior of smaller molecules like this compound. researchgate.net

These simulations can provide insights into:

Conformational Analysis: The cycloheptyl group and the azetidine ring can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them.

System Dynamics: In the context of a reaction, MD can be used to study the dynamic trajectory of molecules as they approach the transition state, providing a more complete picture than static energy calculations alone. escholarship.org

Solvation: MD simulations can model the dynamic behavior of solvent molecules around the solute, providing a detailed picture of the solvation shell and its influence on the solute's structure and reactivity.

Complex Stability: For azetidine derivatives designed to interact with biological targets, MD simulations are used to validate docking poses and assess the stability of the ligand-protein complex over time. researchgate.net

Analysis of Strain Energy and its Impact on Reactivity Predictions

The azetidine ring is characterized by significant ring strain, a consequence of its bond angles deviating from the ideal tetrahedral angle. The strain energy of azetidine is approximately 25.2 kcal/mol (104.6 kJ/mol), which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of pyrrolidine (5.8 kcal/mol). researchgate.netresearchgate.net

This high strain energy is a dominant factor in the chemistry of azetidines. researchgate.net It makes the ring susceptible to cleavage under various conditions, a property that is exploited in "strain-release driven" reactions. bris.ac.uk Computational models that calculate the strain energy are crucial for predicting the reactivity of azetidine-containing molecules. By quantifying the energy that would be released upon ring-opening, these calculations can help predict the thermodynamic feasibility of a reaction. This information is vital for designing synthetic routes that either preserve the azetidine ring or utilize its strain for further chemical transformations.

| Compound | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 researchgate.net |

| Azetidine | 4 | ~25.2 researchgate.net |

| Cyclobutane | 4 | ~26.4 researchgate.net |

| Pyrrolidine | 5 | ~5.8 researchgate.net |

| Piperidine | 6 | ~0 researchgate.net |

Investigation of Metal-Catalyst Interactions and Selectivity Origins

Theoretical and computational chemistry have become indispensable tools for elucidating the mechanisms of metal-catalyzed reactions involving chiral ligands, such as those derived from azetidine scaffolds. While specific computational studies on this compound are not extensively detailed in the available literature, broader research into chiral azetidine derivatives provides significant insights into the nature of metal-catalyst interactions and the origins of stereoselectivity. These investigations, often employing Density Functional Theory (DFT), offer a molecular-level understanding of how the structure of the azetidine ligand influences the outcome of a catalytic transformation.

Computational studies have been instrumental in exploring the synthesis of azetidines themselves. For instance, in the context of photo-induced copper-catalyzed radical annulation to produce azetidines, DFT calculations have shown that a tertiary radical intermediate is crucial for the success of the cyclization process. researchgate.net

In asymmetric catalysis, where chiral azetidines are used as ligands, computational models are key to understanding how enantioselectivity arises. Research on 2,4-cis-disubstituted amino azetidines used as ligands in copper-catalyzed Henry reactions has utilized computational analysis to investigate the origin of selectivity. chemrxiv.org These studies reveal that the substituent on the amino group plays a critical role in determining the stereochemical outcome of the reaction. chemrxiv.org By modeling the transition states of the reaction, researchers can predict which diastereomeric pathway is energetically favored, thus explaining the observed enantiomeric excess in the product.

Furthermore, quantum mechanical calculations have been combined with structural and biochemical analyses to understand enzymatic catalysis involving azetidine ring formation. In the study of azetidine-2-carboxylic acid (AZE) synthases, which catalyze the intramolecular cyclization of S-adenosylmethionine (SAM), computational methods have helped to elucidate the catalytic mechanism. nih.gov These calculations support a process facilitated by a specific substrate conformation, desolvation effects, and cation-π interactions, which stabilize the transition state and the resulting azetidine ring. nih.gov

The general principles derived from these computational investigations on various azetidine-containing systems can be extrapolated to understand the potential role of a ligand like 2-cycloheptylazetidine. The cycloheptyl group, being a bulky and sterically demanding substituent, would be expected to exert significant steric influence on the coordination of the metal center and the approach of the substrate. Theoretical models would likely focus on how the conformation of the cycloheptyl ring and its interaction with the metal's coordination sphere dictate the facial selectivity of the substrate's approach to the catalytic center.

Detailed findings from such theoretical studies are often presented in data tables that compare the energies of different transition states, bond lengths, and angles in the catalyst-substrate complexes.

Table 1: Illustrative Data from a Hypothetical DFT Study on a Chiral Azetidine-Metal Complex

| Transition State | Diastereomer | Relative Energy (kcal/mol) | Key Interatomic Distance (Å) M-N |

| TS-Re | (R)-product | 0.0 | 2.15 |

| TS-Si | (S)-product | +2.5 | 2.21 |

This table is a hypothetical representation of typical data generated in computational studies to explain stereoselectivity. It illustrates how the lower relative energy of one transition state (TS-Re) would lead to the preferential formation of the corresponding (R)-product.

Applications As a Research Scaffold and Building Block in Advanced Organic Synthesis

Construction of Complex Azetidine-Containing Molecular Architectures

The azetidine (B1206935) moiety is a key component of several natural products and biologically active molecules. researchgate.netrsc.org The development of synthetic methods to incorporate this strained ring system into larger, more complex structures is a significant area of research. magtech.com.cn 2-Cycloheptylazetidine (B13296205) serves as a chiral building block for this purpose. The nitrogen atom can be functionalized, and the ring can be opened through strain-release mechanisms, providing access to a variety of acyclic and heterocyclic structures. chemrxiv.org

The synthesis of complex molecules often involves multi-step sequences where stereochemistry must be carefully controlled. Starting from an enantiomerically pure form of 2-cycloheptylazetidine, chemists can introduce new stereocenters with a high degree of control. The cycloheptyl group can direct incoming reagents to a specific face of the molecule, influencing the stereochemical outcome of reactions. This makes it a valuable precursor for creating libraries of complex molecules for drug discovery and other applications. chemrxiv.org Methodologies like reductive cyclization of γ-haloalkyl-imines represent a common strategy for forming the substituted azetidine core, which can then be elaborated into more complex targets. bham.ac.uk

Development of Ligands for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, where they transfer stereochemical information to a metal center to produce one enantiomer of a product selectively. nih.govresearchgate.net The rigid structure of the azetidine ring makes it an attractive scaffold for designing new chiral ligands. By attaching coordinating groups (e.g., phosphines, amines, or oxazolines) to the azetidine core, ligands can be created that form stable complexes with transition metals.

Derivatives of 2-cycloheptylazetidine are potential candidates for chiral ligands. The cycloheptyl group provides a significant steric presence that can create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction. nih.govscilit.com The design of such ligands often focuses on modularity, allowing for the tuning of steric and electronic properties to optimize performance for a specific transformation. nih.gov The table below illustrates representative classes of chiral ligands used in asymmetric catalysis where an azetidine scaffold could be incorporated.

| Ligand Type | Coordinating Atoms | Potential Metal Partners | Typical Reactions |

| P,N-Ligands | Phosphorus, Nitrogen | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Allylic Alkylation |

| Bisoxazolines (BOX) | Nitrogen, Nitrogen | Copper, Zinc, Palladium | Cyclopropanation, Diels-Alder, Aldol Reactions |

| Amino Alcohols | Nitrogen, Oxygen | Zinc, Titanium, Boron | Alkylation/Alkynylation of Aldehydes, Reductions |

| P,S-Ligands | Phosphorus, Sulfur | Palladium, Rhodium | Allylic Substitution, Heck Reaction |

This table presents general classes of chiral ligands and their common applications. The integration of a 2-cycloheptylazetidine moiety would represent a novel design within these classes.

Synthesis of Unnatural Amino Acids and Peptidomimetics for Research Probes

Unnatural amino acids (UAAs) are powerful tools for modifying the properties of peptides and proteins, enhancing their stability, potency, and selectivity. nih.govbioascent.com Azetidine-2-carboxylic acid is a well-known UAA that acts as a conformationally constrained analog of proline. researchgate.net The incorporation of 2-cycloheptylazetidine into a peptide backbone would introduce a highly lipophilic and sterically demanding residue, significantly influencing the peptide's secondary structure and its interaction with biological targets.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. rsc.orgmdpi.com The azetidine ring can be used to create specific turns or rigid structures within a peptidomimetic, helping to lock the molecule into its bioactive conformation. researchgate.netnih.gov The 2-cycloheptylazetidine scaffold is particularly useful for mimicking hydrophobic amino acid residues in a constrained geometry. Such UAAs can be synthesized through diastereoselective alkylation methods, starting from chiral precursors to ensure enantiomeric purity. nih.govrsc.org These novel building blocks can then be used to create research probes, for example, by attaching fluorescent dyes or biotin (B1667282) tags to study peptide-protein interactions. nih.gov

Application in Chemical Biology as Mechanistic Probes (e.g., DNA Repair Models)

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular context. pitt.edunih.gov The unique three-dimensional shape and chemical properties of 2-cycloheptylazetidine make it an interesting scaffold for developing such probes. The azetidine nitrogen can be functionalized with reactive groups (warheads) or reporting tags, while the cycloheptyl group can modulate cell permeability and target engagement.

For instance, azetidine derivatives have been explored as inhibitors of GABA uptake, demonstrating that the ring system can serve as a constrained analog of neurotransmitters. nih.gov In the context of DNA repair, while specific applications of 2-cycloheptylazetidine are not documented, probes are often used to study the activity of specific enzymes. nih.govnih.gov A hypothetical probe based on this scaffold could be designed to fit into the active site of a DNA repair enzyme. The azetidine ring could mimic a component of the natural substrate, while the cycloheptyl group could provide specificity through hydrophobic interactions. Functionalization with an electrophilic group could allow for covalent labeling of the enzyme, enabling its identification and characterization. chemrxiv.org

Integration into Functional Materials Research (e.g., Fluorescent Properties)

The field of functional materials seeks to develop substances with specific, tunable properties for applications in electronics, optics, and nanotechnology. Recent research has shown that incorporating an azetidine ring into the structure of fluorescent dyes can significantly enhance their performance. nih.govnih.govacs.orgresearchgate.net

The substitution of traditional N,N-dialkylamino groups with an azetidine moiety in common fluorophore scaffolds can lead to substantial improvements in quantum yield and photostability. nih.govgoogle.com The strained four-membered ring alters the electronic properties of the dye, often leading to red-shifted absorption and emission spectra. researchgate.net The introduction of a 2-cycloheptylazetidine group onto a fluorophore could further modulate these properties. The bulky, non-polar cycloheptyl group might influence the dye's solubility and its interactions with its environment, potentially creating solvatochromic probes whose fluorescence color changes with solvent polarity.

The table below summarizes the observed effects of azetidine substitution on the properties of fluorescent dyes, based on studies of related compounds.

| Fluorophore Core | Modification | Observed Effect on Photophysical Properties | Reference |

| Coumarin | N,N-diethylamino replaced with azetidine | Red-shifted spectra, improved quantum yield | researchgate.net |

| Purine Analogs | N,N-dimethylamino replaced with azetidine | Increased quantum yield and brightness | nih.gov |

| Rhodamine | N,N-dimethylamino replaced with azetidine | Enhanced cell permeability and fluorescence | google.com |

This table illustrates the general principle of using azetidines to enhance fluorophores. The specific effects of a 2-cycloheptyl substituent would be a subject for further research.

Design and Synthesis of Research Reagents

Beyond its direct incorporation into complex molecules, 2-cycloheptylazetidine hydrochloride can serve as a precursor for novel research reagents. The development of reagents that enable the efficient and selective transfer of chemical groups is a cornerstone of modern synthetic chemistry.

Recently, azetidine sulfonyl fluorides (ASFs) have been developed as reagents that can be activated under mild thermal conditions to generate reactive intermediates. nih.govacs.org These intermediates can then couple with a wide range of nucleophiles to form new azetidine-containing compounds. A 2-cycloheptylazetidine sulfonyl fluoride, synthesized from the parent amine, could serve as a unique reagent for introducing the cycloheptyl-azetidinyl moiety into various molecules. This strain-release "azetidinylation" strategy provides a modular and powerful method for creating diverse libraries of compounds for screening in drug discovery and chemical biology. chemrxiv.orgacs.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)